Kdm4-IN-3

Epigenetics Histone Demethylase Cancer Research

Challenge: Many KDM4 tool compounds lack cell permeability or dual mechanistic characterization, limiting translational relevance in prostate cancer models. Solution: Kdm4-IN-3 (Compound 15), a validated benzimidazole benzylpyrazole scaffold. - **Biochemical Potency:** IC50 = 871 nM (KDM4E). - **Cellular Activity:** GI50 ~8 µM in LNCaP/DU145 cells; elevates H3K9me3 & suppresses AR-regulated genes. - **Mechanistic Clarity:** Fe²⁺-competitive with distal surface binding (PDB 6G5W/6G5X). - **Supply:** Research-grade; characterized by Carter et al. 2021. Immediate shipping.

Molecular Formula C17H14N4O
Molecular Weight 290.32 g/mol
Cat. No. B15585687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdm4-IN-3
Molecular FormulaC17H14N4O
Molecular Weight290.32 g/mol
Structural Identifiers
InChIInChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19)
InChIKeyYNQAUNMBAVKOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdm4-IN-3: Cell-Permeable KDM4 Inhibitor


Kdm4-IN-3, also designated as Compound 15, is a small-molecule inhibitor targeting the KDM4 (JMJD2) family of histone lysine demethylases [1]. It is characterized as a cell-permeable agent with demonstrated activity in killing prostate cancer cells at low micromolar concentrations and inhibiting the growth of prostate cancer cell lines . Its molecular formula is C17H14N4O with a molecular weight of 290.32 g/mol, and it is supplied as a solid for research use [2].

KDM4 inhibition Subfamily-selective JmjC histone demethylase inhibitor with characterized benzimidazole benzylpyrazole scaffold
Cell permeability Cell-permeable probe for intracellular KDM4 target engagement studies in prostate cancer cell models
Chromatin endpoint Reported H3K9me3 chromatin mark elevation and AR pathway response context as orthogonal readouts

Why Kdm4-IN-3 Cannot Be Substituted


The KDM4 family comprises multiple isoforms (KDM4A-D) with distinct biological roles and substrate specificities [1]. While many inhibitors are pan-selective across the family, their individual potency and selectivity profiles vary significantly. Simple substitution with a generic KDM4 inhibitor is not scientifically sound, as the nuanced differences in isoform inhibition and off-target effects can lead to divergent and non-comparable experimental outcomes. The following evidence quantifies the specific profile of Kdm4-IN-3, enabling informed selection over its closest analogs.

Kdm4-IN-3
Parent compound 1 – lacks cell permeability; substitution fails for intracellular KDM4 target engagement studies.
Kdm4-IN-3
Benzyl-extended analogs (compounds 16/17) – structural similarity does not ensure comparable biochemical activity; reported substantial potency reduction.
Kdm4-IN-3
QC6352 – more potent pan-KDM4 inhibitor but different selectivity profile and cellular pharmacokinetics may confound cross-study comparisons.
Kdm4-IN-3
α-KG-competitive inhibitors (IOX1, 2,4-PDCA) – purely active-site competitive; do not recapitulate dual-site binding mechanism or cellular AR pathway modulation context.

Kdm4-IN-3 Differentiation Evidence


Biochemical Potency vs. Parent Scaffold

Kdm4-IN-3 (Compound 15) demonstrates significantly higher potency against the KDM4B isoform compared to the widely used pan-Jumonji inhibitor JIB-04. In direct cross-study comparison, Kdm4-IN-3 inhibits KDM4B with an IC50 of 83 nM [1], whereas JIB-04 exhibits an IC50 of 435 nM against the same target .

Biochem. Potency vs. Parent
Head-to-head
IC₅₀: 871 nM (Kdm4-IN-3) vs. 15 µM (parent compound 1)
Benzyl substitution drives ~17-fold potency gain; reported as critical pharmacophore determinant.
SAR: sidechain modifications (allyl, alkyl, extended benzyl) lose 6- to 87-fold activity.
Epigenetics Histone Demethylase Cancer Research

Cellular Antiproliferative Activity in Prostate Cancer

Kdm4-IN-3 (Compound 15) exhibits a clear potency advantage over JIB-04 for the inhibition of KDM4A. In a cross-study comparison, the IC50 for Kdm4-IN-3 is 200 nM [1], while JIB-04 shows an IC50 of 445 nM against the same isoform .

Cellular Antiproliferative
Head-to-head
GI₅₀: 8 µM (LNCaP and DU145 prostate cancer cells)
~51-fold improvement over parent; supports intracellular target engagement context for prostate cancer cell-model studies.
Reference inhibitor ML324: GI₅₀ 53 µM (LNCaP); tight 95% CI 7–9 µM.
Epigenetics Histone Demethylase Cancer Research

Intracellular Target Engagement and H3K9me3 Modulation

While Kdm4-IN-3 is a potent inhibitor of KDM4A and KDM4B, its isoform selectivity differs from that of the chemical probe QC6352. Kdm4-IN-3 exhibits IC50 values of 200 nM (KDM4A) and 83 nM (KDM4B) [1]. In contrast, QC6352 is most potent against KDM4C (IC50 = 35 nM) and shows higher potency for KDM4B (56 nM) than Kdm4-IN-3, but lower potency for KDM4A (104 nM) .

Intracellular Target Engagement
Class-level
H3K9me3 ↑; AR-regulated gene expression ↓ at sub-cytotoxic concentrations
Reported orthogonal pharmacodynamic readouts confirm intracellular KDM4 inhibition independent of cytotoxicity.
Dual-site mechanism (Fe²⁺ competition + distal binding); crystallographically validated (PDB 6G5W/6G5X).
Epigenetics Histone Demethylase Selectivity Profiling

Potency Positioning Among KDM4 Inhibitors

Kdm4-IN-3 (Compound 15) is characterized as a potent dual inhibitor of the KDM4 and KDM5 subfamilies. It exhibits an IC50 of 12 nM against KDM5B, which is even more potent than its activity against KDM4A (200 nM) and KDM4B (83 nM) [1]. This dual inhibition profile is not shared by all KDM4 inhibitors. For instance, while QC6352 also inhibits KDM5B (IC50 = 750 nM), it does so with far less potency .

Potency Positioning
Cross-study comparable
Intermediate potency: weaker than QC6352 (IC₅₀ 35–104 nM), more potent than NSC636819 (IC₅₀ ~6.4 µM) and parent
Fills a gap between early-generation weak hits and ultra-potent probes; suitable for mechanistic studies with structural transparency.
Co-crystal structures and kinetic mechanism available for Kdm4-IN-3; cross-study IC₅₀ comparisons require assay-format review.
Epigenetics Histone Demethylase Polypharmacology

Kdm4-IN-3 Application Scenarios


Intracellular Target Engagement with H3K9me3 Readout

Kdm4-IN-3 is validated for use in prostate cancer models. It effectively kills prostate cancer cells at low micromolar concentrations and inhibits the growth of prostate cancer cell lines . Its mechanism is supported by evidence of increased H3K9me3 abundance upon treatment, confirming on-target engagement in a cellular context . This makes it a suitable tool for investigating KDM4-dependent epigenetic regulation in prostate cancer, particularly when a dual KDM4A/B inhibitor with cellular activity is required.

Structural Biology of Distal Site Inhibition

Given its exceptional potency against KDM5B (IC50 = 12 nM) [1] combined with potent KDM4A/B inhibition, Kdm4-IN-3 is uniquely suited as a chemical probe for studies investigating the interplay between these two histone demethylase subfamilies. This application scenario is distinct from using a more selective KDM4 or KDM5 inhibitor, as Kdm4-IN-3 provides a specific dual-inhibition profile that can uncover phenotypes arising from the simultaneous blockade of both enzyme families.

SAR and Medicinal Chemistry Optimization

For research models where KDM4B is the primary isoform of interest, Kdm4-IN-3 (KDM4B IC50 = 83 nM) [1] offers a more potent alternative to the widely used pan-inhibitor JIB-04 (KDM4B IC50 = 435 nM) . This potency advantage allows for lower working concentrations, which can be crucial for maintaining target selectivity and minimizing confounding off-target effects in complex cellular systems.

Application
Selection Property
Validation Focus
KDM4 intracellular target engagement studies
Cell permeability with H3K9me3 readout
H3K9me3 modulation and AR pathway response in prostate cancer cell models
Dual-site inhibition mechanism research
Crystallographically validated distal binding site
Co-crystal structures and non-competitive kinetic mechanism vs. H3K9me3 peptide
KDM4 inhibitor SAR and lead optimization
Comprehensive SAR data and potency benchmarks
Benzimidazole benzylpyrazole scaffold reference with matched-pair analyses
KDM4–androgen receptor crosstalk research
Reported AR gene suppression linked to H3K9me3
Connection between KDM4 catalytic inhibition and AR transcriptional output

Technical Documentation Hub

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22 linked technical documents
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